molecular formula C42H68O13 B2358956 2-[3,5-Dihydroxy-2-[[8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a-dodecahydropicen-3-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol CAS No. 99365-19-2

2-[3,5-Dihydroxy-2-[[8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a-dodecahydropicen-3-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B2358956
CAS No.: 99365-19-2
M. Wt: 780.993
InChI Key: UFEGAVYKHITZAC-COLJKZIOSA-N
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Description

Saikosaponin G is a triterpenoid saponin compound primarily found in the roots of Bupleurum species, such as Bupleurum falcatum. It is known for its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Saikosaponin G can be synthesized through the enzymatic hydrolysis of saikosaponin A and saikosaponin D. This process involves the use of recombinant glycoside hydrolases, such as BglPm and BglLk, which exhibit glycoside cleavage activity. The enzymes are cloned from Paenibacillus mucilaginosus and Lactobacillus koreensis and show good activity between 30–37°C and pH 6.5–7.0 .

Industrial Production Methods

Industrial production of saikosaponin G involves the extraction and purification of saikosaponins from the crude extract of Bupleurum falcatum using preparative high-performance liquid chromatography. The saikosaponins are then converted into saikogenin F and saikogenin G via enzymatic transformation with high β-glycosidase activity .

Mechanism of Action

Saikosaponin G exerts its effects through various molecular targets and pathways. It has been shown to inhibit the p-STAT3/C/EBPβ signaling pathway, leading to the suppression of cyclooxygenase-2 (COX-2) expression. This mechanism is particularly relevant in its anti-cancer activity, where it inhibits cell proliferation and induces apoptosis in cancer cells .

Comparison with Similar Compounds

Saikosaponin G is structurally similar to other saikosaponins, such as saikosaponin A, saikosaponin D, and saikosaponin Y. it is unique in its specific glycosylation pattern and its potent anti-cancer and anti-inflammatory activities .

List of Similar Compounds

  • Saikosaponin A
  • Saikosaponin D
  • Saikosaponin Y
  • Prosaikogenin F
  • Prosaikogenin G
  • Clinoposaponin I

Properties

IUPAC Name

2-[3,5-dihydroxy-2-[[8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a-dodecahydropicen-3-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H68O13/c1-21-29(47)34(55-35-32(50)31(49)30(48)24(18-43)53-35)33(51)36(52-21)54-28-11-12-38(4)25(39(28,5)19-44)10-13-40(6)26(38)9-8-22-23-16-37(2,3)14-15-42(23,20-45)27(46)17-41(22,40)7/h8-9,21,23-25,27-36,43-51H,10-20H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFEGAVYKHITZAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3=CC=C5C4(CC(C6(C5CC(CC6)(C)C)CO)O)C)C)C)O)OC7C(C(C(C(O7)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H68O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

781.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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